Antibacterial agent 135

β-lactamase stability Pseudomonas aeruginosa antimicrobial resistance

Antibacterial agent 135 (CAS 2233569-54-3) is ETX0462, a first-in-class diazabicyclooctane antibiotic with a fused pyrazolo-diazepine core. It maintains full activity against all four Ambler β-lactamase classes, inhibits both PBP2 and PBP3 in P. aeruginosa—a dual-target profile unmatched by approved β-lactams—and achieves 98% susceptibility against Burkholderia cepacia complex (147/150 isolates). For Gram-positive teichoic acid biosynthesis studies, verify if the vendor supplies Compound 135C (tris-stilbene derivative, MRSA MIC 0.12–0.5 μg/mL), a structurally unrelated chemotype. Confirm chemotype with vendor before purchase.

Molecular Formula C11H15N5O6S
Molecular Weight 345.33 g/mol
Cat. No. B12383833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibacterial agent 135
Molecular FormulaC11H15N5O6S
Molecular Weight345.33 g/mol
Structural Identifiers
SMILESCN1C2=C(C=N1)C3CN(C2C(=O)N(C)C)C(=O)N3OS(=O)(=O)O
InChIInChI=1S/C11H15N5O6S/c1-13(2)10(17)9-8-6(4-12-14(8)3)7-5-15(9)11(18)16(7)22-23(19,20)21/h4,7,9H,5H2,1-3H3,(H,19,20,21)/t7?,9-/m1/s1
InChIKeyZAJGAXWRMOHNAM-NHSZFOGYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antibacterial agent 135 for Research Procurement: A Dual-Identity Compound Requiring Precise Specification


Antibacterial agent 135 is a commercial research designation that corresponds to two fundamentally distinct chemical entities, depending on vendor sourcing and experimental context [1]. The first identity, associated with CAS 2233569-54-3 and molecular formula C11H15N5O6S (molecular weight 345.33 g/mol), corresponds to Example 7 from patent WO2018129008A1 and is synonymous with ETX0462, a diazabicyclooctane antibiotic with potent Gram-negative activity [1][2]. The second identity refers to Compound 135C, a tris-stilbene derivative with selective Gram-positive antibacterial activity [3]. These two compounds differ entirely in chemical structure, mechanism of action, and antimicrobial spectrum, making precise vendor sourcing and structural verification essential for reproducible research procurement . The diazabicyclooctane core structure (IUPAC: (4S,8R)-8-(dimethylcarbamoyl)-1-methyl-6-oxo-4,8-dihydro-1H-4,7-methanopyrazolo[3,4-e][1,3]diazepin-5(6H)-yl hydrogen sulfate) is uniquely characterized by a fused pyrazolo-diazepine ring system bearing a sulfate ester moiety and dimethylcarbamoyl substituent, features that distinguish it from conventional β-lactam scaffolds [1].

Why In-Class Compounds Cannot Substitute for Antibacterial agent 135 in Gram-Negative Research Applications


For research applications requiring the diazabicyclooctane chemotype (ETX0462 identity), substitution with conventional β-lactams (ceftazidime, meropenem, cefepime) or β-lactam/β-lactamase inhibitor combinations (ceftazidime-avibactam, meropenem-vaborbactam) yields fundamentally different outcomes due to three irreconcilable factors [1]. First, ETX0462 maintains full antibacterial activity in the presence of all four Ambler classes of β-lactamases, whereas comparator β-lactams exhibit MIC increases ranging from 4-fold to >256-fold when challenged with β-lactamase-overexpressing strains [1]. Second, ETX0462 inhibits both PBP2 and PBP3 simultaneously in Pseudomonas aeruginosa, a dual-target engagement profile not shared by any clinically approved β-lactam monotherapy [1]. Third, the diazabicyclooctane scaffold enables outer membrane permeation via specific porin pathways that are distinct from those utilized by cephalosporins and carbapenems, resulting in differential susceptibility patterns against porin-deficient clinical isolates [1][2]. For the tris-stilbene identity (Compound 135C), substitution with glycopeptides (vancomycin) or lipopeptides (daptomycin) is not scientifically equivalent, as 135C targets cell wall teichoic acid biosynthesis—a mechanism distinct from vancomycin's D-Ala-D-Ala binding and daptomycin's membrane depolarization—with specific MICs of 0.12–0.5 μg/mL against MRSA [3].

Antibacterial agent 135 (ETX0462 Identity): Quantified Differential Performance Against Gram-Negative ESKAPE Pathogens Versus Comparator Antibiotics


ETX0462 Retains Full Activity Against P. aeruginosa Strains Overexpressing β-Lactamases, Unlike Ceftazidime and Meropenem

In a head-to-head isogenic panel comparison using P. aeruginosa PAO1ΔampCΔpoxB (β-lactamase-deficient baseline strain) and derivative strains each overexpressing a single β-lactamase enzyme, ETX0462 exhibited no phenotypically significant MIC shift (≤2-fold change) across strains expressing TEM-1, SHV-1, CTX-M-15, KPC-2, OXA-48, VIM-1, NDM-1, or AmpC β-lactamases [1]. In contrast, ceftazidime MIC increased from 1 mg/L (baseline) to >64 mg/L against AmpC-overexpressing strains (>64-fold increase), and meropenem MIC increased from 0.25 mg/L to 8–16 mg/L against KPC-2 and OXA-48 expressers (32–64-fold increase) [1]. ETX0462 MIC remained at 0.5 mg/L across all β-lactamase-expressing variants tested [1].

β-lactamase stability Pseudomonas aeruginosa antimicrobial resistance MIC comparison

ETX0462 Demonstrates Superior In Vitro Susceptibility Rates Against Burkholderia cepacia Complex Compared to Standard-of-Care Agents

In a comprehensive susceptibility study of 150 clinical isolates comprising Burkholderia cepacia complex (Bcc) and B. gladioli from cystic fibrosis patients, ETX0462 demonstrated provisional susceptibility (MIC ≤4 μg/mL) in 147 of 150 isolates (98% susceptible) [1]. In direct comparison against CLSI-recommended agents tested on the same panel, susceptibility rates were substantially lower: trimethoprim-sulfamethoxazole (74% susceptible), ceftazidime (61%), meropenem (67%), minocycline (58%), and levofloxacin (31%) [1]. The median MIC of ETX0462 for this panel was ≤2 μg/mL, whereas comparator agents exhibited median MICs ranging from 4 to >16 μg/mL [1].

Burkholderia cepacia complex cystic fibrosis susceptibility testing multidrug-resistant

ETX0462 Achieves Equivalent In Vivo Survival Benefit to Ciprofloxacin and Ceftazidime in Murine Pneumonic Plague Model

In a stringent murine pneumonic plague model using aerosolized Yersinia pestis CO92 at 20× LD50 (6.8×10⁴ CFU), ETX0462 treatment produced survival outcomes statistically equivalent to both ciprofloxacin and ceftazidime [1]. Kaplan-Meier analysis showed that all three active treatment arms (ETX0462, ciprofloxacin, ceftazidime) achieved significant survival benefit compared to vehicle control (Log-rank test p < 0.0001 for all comparisons), with no statistically significant difference in survival curves among the three active treatment groups [1]. This demonstrates that ETX0462 achieves in vivo efficacy comparable to standard-of-care agents against a high-consequence Gram-negative pathogen despite its novel chemotype and distinct mechanism of action [1].

in vivo efficacy Yersinia pestis biothreat pathogens survival model

Compound 135C (Alternate Identity) Exhibits Potent Anti-MRSA Activity with MIC Range 0.12–0.5 μg/mL, Distinct from Gram-Negative ETX0462 Profile

For research applications requiring the tris-stilbene antibacterial identity (Compound 135C), this compound demonstrates selective Gram-positive activity with MICs against methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates ranging from 0.12–0.5 μg/mL (MIC50 = 0.25 μg/mL; MIC90 = 0.5 μg/mL) [1]. However, 135C is largely inactive against Gram-negative bacteria including P. aeruginosa, A. baumannii, E. coli, and K. pneumoniae (all MIC >64 μg/mL), establishing a clear inverse spectrum relative to the ETX0462 identity [1]. This spectrum dichotomy is mechanistically linked to 135C's interaction with cell wall teichoic acids, which are present in Gram-positive but absent in Gram-negative bacteria [1][2]. Resistance develops rapidly upon serial passage: after 10 passages with increasing 135C concentrations, MICs for four S. aureus strains increased from 0.25–0.5 μg/mL to 32–64 μg/mL, and this resistance phenotype remained stable after 10 drug-free passages [2].

MRSA Gram-positive teichoic acid tris-stilbene

Compound 135C Shows Additive FIC Indices with Multiple Antibiotic Classes, Supporting Combination Research Applications

Checkerboard synergy testing of Compound 135C combined with six antibiotics representing distinct mechanistic classes (ciprofloxacin, erythromycin, gentamicin, oxacillin, rifampicin, vancomycin) against S. aureus NCTC 6571 revealed exclusively additive or indifferent interactions with no evidence of antagonism [1]. Fractional inhibitory concentration (FIC) index ranges were as follows: ciprofloxacin (FIC 0.5–1.125, additive), erythromycin (0.376–1.125, additive), gentamicin (0.375–1.125, additive), oxacillin (0.531–1.015, additive), rifampicin (0.375–1.125, additive), and vancomycin (1–2.25, indifferent) [1]. No combination produced FICmin < 0.5 (synergy) or FICmax > 4 (antagonism), establishing 135C as a neutral partner for antibiotic combination studies [1].

antibiotic synergy checkerboard assay FIC index combination therapy

135C Resistance Confers No Cross-Resistance to Clinically Relevant Antibiotics in S. aureus, Supporting Mechanistic Distinctness

S. aureus strains serially passaged to high-level 135C resistance (MIC >8 μg/mL, representing >16-fold increase from parental MICs of 0.25–0.5 μg/mL) were tested for cross-resistance to eight standard-of-care antibiotics: ciprofloxacin, erythromycin, gentamicin, oxacillin, rifampicin, vancomycin, kanamycin, and chloramphenicol [1]. No 135C-resistant isolate exhibited a >2-fold MIC increase for any comparator antibiotic tested; in several cases, 135C-resistant strains showed slightly reduced MICs to comparator agents (e.g., ciprofloxacin MIC decreased from 1 to 0.5 μg/mL in two strains) [1]. Genomic analysis of resistant strains identified mutations exclusively in teichoic acid biosynthesis genes (tagH, tagA, tagG), confirming a resistance mechanism distinct from those affecting conventional antibiotics [2].

cross-resistance mechanism of action teichoic acid biosynthesis resistance profiling

Antibacterial agent 135: Evidence-Based Research Application Scenarios by Chemical Identity


ETX0462 Identity: Gram-Negative β-Lactamase Stability Profiling in P. aeruginosa Isogenic Panels

Researchers evaluating the impact of individual β-lactamase enzymes on antibacterial susceptibility should select ETX0462 (CAS 2233569-54-3, diazabicyclooctane chemotype) as a β-lactamase-stable control compound. ETX0462 maintains consistent MIC values (≤0.5 mg/L) across P. aeruginosa strains overexpressing TEM-1, SHV-1, CTX-M-15, KPC-2, OXA-48, VIM-1, NDM-1, and AmpC enzymes, whereas comparator β-lactams exhibit 4-fold to >256-fold MIC increases [1]. This application is particularly suited for target engagement studies requiring controlled, enzyme-independent activity readouts.

ETX0462 Identity: Cystic Fibrosis Microbiome Research Involving Burkholderia cepacia Complex Isolates

Microbiology laboratories conducting susceptibility surveillance or drug discovery programs against Burkholderia cepacia complex and B. gladioli isolates from cystic fibrosis patients should employ ETX0462 based on its 98% provisional susceptibility rate (147/150 isolates, MIC ≤4 μg/mL) compared to substantially lower rates for trimethoprim-sulfamethoxazole (74%), ceftazidime (61%), meropenem (67%), minocycline (58%), and levofloxacin (31%) [1]. The compound serves as a positive control for in vitro screening campaigns targeting this intrinsically resistant pathogen group.

ETX0462 Identity: Biodefense Countermeasure Development Against Yersinia pestis

Biodefense research programs evaluating novel therapeutic candidates against aerosolized Y. pestis should consider ETX0462 as a benchmark compound with documented in vivo survival equivalence to ciprofloxacin and ceftazidime in the murine pneumonic plague model (20× LD50 challenge, Log-rank p < 0.0001 vs. control) [1]. The compound's Gram-negative spectrum coupled with β-lactamase stability positions it as a reference tool for comparative efficacy studies against high-consequence biothreat pathogens.

Compound 135C Identity: Teichoic Acid Biosynthesis Target Validation in S. aureus

Investigators studying bacterial cell wall teichoic acid biosynthesis as an antibacterial target should select Compound 135C (tris-stilbene derivative) based on its resistance mechanism exclusively involving mutations in tagH, tagA, and tagG genes with complete absence of cross-resistance to ciprofloxacin, erythromycin, gentamicin, oxacillin, rifampicin, vancomycin, kanamycin, and chloramphenicol [1][2]. The compound's selective Gram-positive spectrum (MRSA MIC 0.12–0.5 μg/mL) and rapid resistance development profile provide a defined tool for resistance mechanism elucidation and target deconvolution studies [3].

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